An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(Hydroxymethyl)cyclobutane-1-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(Hydroxymethyl)cyclobutane-1-carboxylic Acid
This technical guide provides a comprehensive scientific overview of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. The unique structural characteristics of the cyclobutane ring, combined with the dual functionality of a carboxylic acid and a primary alcohol, make this compound a valuable building block in medicinal chemistry. This document delves into its physicochemical properties, stereochemical considerations, synthetic pathways, and potential applications, offering field-proven insights and methodologies.
Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane moiety has garnered increasing attention in drug discovery as a bioisostere for various functional groups, including larger cyclic systems and even aromatic rings.[1] Its rigid, puckered three-dimensional structure provides a level of conformational constraint that can be highly advantageous in designing potent and selective ligands for biological targets.[1] By reducing the entropic penalty upon binding, the cyclobutane scaffold can enhance the affinity of a molecule for its target protein.[1] 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid embodies this principle, presenting a compact and functionalized core for the elaboration of novel therapeutic agents. The presence of both a carboxylic acid and a hydroxymethyl group offers two distinct points for chemical modification, allowing for the exploration of a diverse chemical space.
Molecular Structure and Stereoisomerism
2-(Hydroxymethyl)cyclobutane-1-carboxylic acid possesses two adjacent stereocenters at the C1 and C2 positions of the cyclobutane ring. This gives rise to two diastereomers: a cis isomer, where the carboxylic acid and hydroxymethyl groups are on the same face of the ring, and a trans isomer, where they are on opposite faces. Each of these diastereomers can exist as a pair of enantiomers.
Caption: Stereoisomers of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid.
The stereochemical configuration of these isomers significantly influences their physicochemical properties and, consequently, their biological activity. The relative orientation of the functional groups dictates their ability to form intra- and intermolecular hydrogen bonds, which in turn affects properties such as melting point, solubility, and crystal packing. For instance, in related cyclobutane-1,2-dicarboxylic acids, the cis and trans isomers exhibit different melting points due to these intermolecular forces.[2]
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₆H₁₀O₃ | Based on the chemical structure. |
| Molecular Weight | 130.14 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to other small-molecule carboxylic acids.[3] |
| Melting Point | Expected to be a solid at room temperature with a melting point likely in the range of 100-150 °C. The cis and trans isomers will have distinct melting points. | By analogy to related cyclobutane dicarboxylic acids which have melting points in this range.[2] The difference in melting points between stereoisomers is due to variations in crystal lattice energy. |
| Boiling Point | High, with decomposition likely before boiling at atmospheric pressure. | Carboxylic acids have high boiling points due to strong intermolecular hydrogen bonding.[2] |
| Solubility | Soluble in polar protic solvents like water and alcohols; sparingly soluble in nonpolar organic solvents. | The presence of both a carboxylic acid and a hydroxyl group allows for hydrogen bonding with polar solvents. |
| pKa | Estimated to be around 4-5. | The pKa of unsubstituted cyclobutanecarboxylic acid is approximately 4.8. The electron-withdrawing effect of the hydroxymethyl group may slightly lower this value. |
Synthesis and Purification
The synthesis of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid presents a significant challenge due to the strained nature of the cyclobutane ring and the need for stereochemical control. A plausible synthetic strategy would involve the creation of a cyclobutane core with appropriate functional handles that can be subsequently elaborated into the desired carboxylic acid and hydroxymethyl groups.
A potential synthetic route could start from a commercially available cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid. This approach allows for the introduction of the hydroxymethyl group via reduction of the ketone and subsequent manipulation of the carboxylic acid moiety.
Caption: Proposed synthetic workflow for 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid.
Experimental Protocol: A Generalized Approach
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Protection of the Carboxylic Acid: The carboxylic acid of 3-oxocyclobutanecarboxylic acid would first be protected, for example, as a methyl or ethyl ester, to prevent its reaction in the subsequent reduction step. This can be achieved using standard esterification conditions, such as reaction with the corresponding alcohol in the presence of an acid catalyst.
-
Reduction of the Ketone: The ketone of the protected intermediate would then be reduced to a hydroxyl group using a reducing agent like sodium borohydride. This step will likely produce a mixture of cis and trans diastereomers.
-
Diastereomer Separation: The resulting mixture of cis and trans diastereomers would need to be separated. This is typically achieved through column chromatography on silica gel, exploiting the different polarities of the two isomers.
-
Deprotection: The protecting group on the carboxylic acid would then be removed. For an ester, this is commonly done by hydrolysis under acidic or basic conditions to yield the final carboxylic acid.
-
Purification: The final product would be purified by recrystallization or chromatography to obtain the desired isomer in high purity.
Spectroscopic Analysis
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm. This signal will disappear upon the addition of D₂O.[4]
-
Hydroxymethyl Protons (-CH₂OH): These protons would likely appear as a doublet or a multiplet, depending on the coupling with the adjacent methine proton on the cyclobutane ring. The chemical shift would be in the range of 3.5-4.5 ppm.
-
Cyclobutane Ring Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to cis and trans couplings. Their chemical shifts are expected in the aliphatic region, generally between 1.5 and 3.0 ppm. The complexity of this region can make definitive assignment challenging without advanced 2D NMR techniques.[5]
¹³C NMR Spectroscopy
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Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 170-185 ppm.[4]
-
Hydroxymethyl Carbon (-CH₂OH): A signal in the range of 60-70 ppm.
-
Cyclobutane Ring Carbons: Signals in the aliphatic region, typically between 20-50 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700 and 1725 cm⁻¹ for the dimeric form.[4]
-
O-H Stretch (Alcohol): A broad absorption band around 3200-3600 cm⁻¹, which may be partially obscured by the carboxylic acid O-H stretch.
-
C-O Stretch: A moderate to strong absorption band in the region of 1000-1300 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 130. Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the cyclobutane ring. The fragmentation of the molecular ions of cis and trans isomers can sometimes be used to distinguish them, as has been shown for related cyclobutane-1,2-dicarboxylic acids.
Potential Applications in Drug Development
The structural features of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid make it an attractive scaffold for the development of novel therapeutics. The carboxylic acid moiety is a common pharmacophore in many drugs and can participate in key interactions with biological targets.[6] The hydroxymethyl group provides an additional vector for modification, allowing for the attachment of other pharmacophoric groups or for tuning the molecule's physicochemical properties.
Cyclobutane-containing compounds have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][7] The conformational rigidity of the cyclobutane ring can be exploited to design inhibitors of enzymes or modulators of receptors with improved potency and selectivity. This compound could serve as a starting point for the synthesis of libraries of novel compounds to be screened for various biological activities.
Conclusion
2-(Hydroxymethyl)cyclobutane-1-carboxylic acid is a fascinating and synthetically challenging molecule with significant potential in medicinal chemistry. Its rigid cyclobutane core and dual functionality offer a unique platform for the design of novel therapeutic agents. While a comprehensive set of experimental data for this specific molecule is not yet available in the public domain, this guide has provided a scientifically grounded overview of its expected properties, synthetic strategies, and potential applications based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of the individual stereoisomers of this compound is warranted and could lead to the discovery of new and valuable therapeutic agents.
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